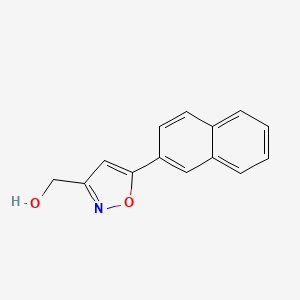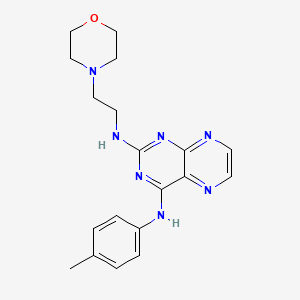
5-(2-Naphthalenyl)-3-isoxazolemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives and related compounds often involves multi-step organic reactions, including condensation, acylation, and cyclization processes. For example, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provides insights into complex synthesis routes involving naphthalene units and highlights the role of specific reagents and catalysts in achieving desired structural features (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized using techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). These methods provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. Studies utilizing density functional theory (DFT) further aid in understanding the molecular and chemical properties at the theoretical level (Gültekin et al., 2020).
Chemical Reactions and Properties
Naphthalene derivatives participate in various chemical reactions, demonstrating a wide range of reactivities due to their aromatic nature and functional groups. For instance, their ability to form complexes with palladium highlights their utility in catalysis, especially in reactions like the Suzuki coupling (Potkin et al., 2014).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and characterization of naphthalene trimers linked by 1,3,4-oxadiazole spacers, for example, reveal information about their solid-state structure and thermal stability, which are important for material science applications (Ono et al., 2008).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives, including their reactivity patterns, electrophilic and nucleophilic behaviors, and participation in organic reactions, are fundamental to their applications in synthesis and material science. The versatility of these compounds is demonstrated through their use in synthesizing complex molecular structures and their roles as intermediates in organic synthesis (Zask et al., 1990).
Wissenschaftliche Forschungsanwendungen
Mass Transfer Measurements Using Naphthalene Sublimation
The naphthalene sublimation method is recognized for its application in studying mass and heat transfer across various conditions and geometries. This technique is particularly valuable for examining complex flows and geometries, offering detailed insights into local transfer coefficients with high accuracy. This method's adaptability to impose mass transfer boundary conditions analogous to thermal processes makes it a powerful tool in experimental thermal and fluid science research (Goldstein & Cho, 1995).
Plastic Scintillators Based on Polymethyl Methacrylate
Research into plastic scintillators incorporating naphthalene and its substitutes has shown potential for advancements in radiation detection technologies. Substituting conventional naphthalene with other compounds in scintillators does not significantly alter their efficiency, optical transparency, or stability. This suggests the versatility of naphthalene derivatives in developing high-performance materials for radiation detection and measurement applications (Salimgareeva & Kolesov, 2005).
Heterocyclic Naphthalimides in Medicinal Applications
The study of heterocyclic naphthalimides highlights their significant potential in medicinal chemistry, especially as anticancer agents. Naphthalimide compounds interact with biological molecules via noncovalent bonds, demonstrating extensive pharmacological potential. Some naphthalimides have entered clinical trials for cancer treatment, and their applications are expanding into areas like diagnostic agents and cell imaging, underscoring the compound's versatility in biomedical research (Gong et al., 2016).
Eigenschaften
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSAFMQEJCNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)